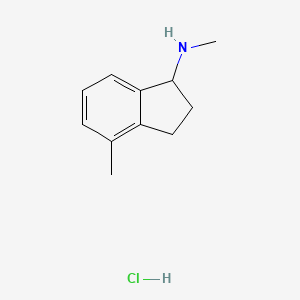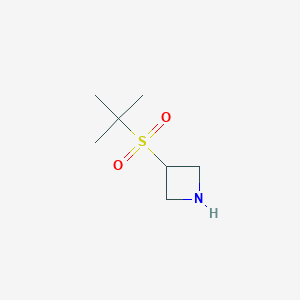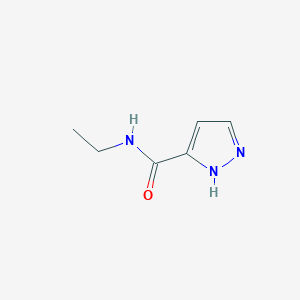![molecular formula C8H17NO B13470751 [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the hydroxyl group and the isopropyl substituent on the pyrrolidine ring contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reduction of a pyrrolidinone precursor. For instance, the reduction of pyrrolidin-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired alcohol . Another approach involves the ring-opening of an epoxide with a pyrrolidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of ethers, esters, or other substituted products
Aplicaciones Científicas De Investigación
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity . The hydroxyl group and the isopropyl substituent contribute to its interaction with molecular targets, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol can be compared with other pyrrolidine derivatives such as:
Pyrrolidin-2-one: A lactam with different reactivity and applications.
Pyrrolidin-2,5-dione: Another lactam with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with different stereochemistry and applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
AAHDGWGNYJVYMG-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)N1CC[C@H](C1)CO |
SMILES canónico |
CC(C)N1CCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)


![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)


![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)
![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)



